molecular formula C7H2F6N2O2 B8190851 3-Nitro-2,5-bis-trifluoromethyl-pyridine

3-Nitro-2,5-bis-trifluoromethyl-pyridine

Cat. No.: B8190851
M. Wt: 260.09 g/mol
InChI Key: HEKZMPXEDDCQFN-UHFFFAOYSA-N
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Description

3-Nitro-2,5-bis-trifluoromethyl-pyridine is a chemical compound characterized by the presence of nitro and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, while the nitro group enhances its electrophilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2,5-bis-trifluoromethyl-pyridine typically involves the introduction of nitro and trifluoromethyl groups onto a pyridine ring. One common method is the nitration of 2,5-bis(trifluoromethyl)pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and temperature control systems. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2,5-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2,5-bis-trifluoromethyl-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2,5-bis-trifluoromethyl-pyridine is primarily influenced by its nitro and trifluoromethyl groups. The nitro group acts as an electron-withdrawing group, making the pyridine ring more electrophilic and reactive towards nucleophiles. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Comparison

3-Nitro-2,5-bis-trifluoromethyl-pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced electrophilicity and stability, which are not observed in similar compounds with only one of these functional groups. The presence of the nitro group also allows for a wider range of chemical reactions and applications compared to compounds with only trifluoromethyl groups .

Properties

IUPAC Name

3-nitro-2,5-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6N2O2/c8-6(9,10)3-1-4(15(16)17)5(14-2-3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKZMPXEDDCQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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